2-Amino-3-phenyl-succinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50817-08-8 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-amino-3-phenylbutanedioic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)7(9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,11H2,(H,12,13)(H,14,15) |
InChI Key |
KDNVHOLSAKGLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 3 Phenyl Succinic Acid and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for accessing enantiomerically pure compounds. sigmaaldrich.com For 2-Amino-3-phenyl-succinic acid, these methods aim to control the stereochemistry at both the C2 (α-carbon) and C3 (β-carbon) positions. This is achieved through diastereoselective and enantioselective strategies, often employing chiral catalysts or auxiliaries.
Diastereoselective Synthesis of this compound Precursors
Diastereoselective synthesis focuses on controlling the relative stereochemistry between the two adjacent chiral centers. A common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
One prevalent method is the asymmetric Michael addition. In this approach, a chiral N-acyloxazolidinone derived from glycine (B1666218) acts as a nucleophile, adding to a Michael acceptor such as ethyl cinnamate. The bulky chiral auxiliary blocks one face of the enolate, forcing the electrophile (the cinnamate) to approach from the less hindered side, thereby creating the desired stereochemistry at the C2 and C3 positions. The diastereomeric ratio of the resulting adduct is often high, and the auxiliary can be subsequently cleaved to yield the precursor to this compound.
Another approach is the diastereoselective aldol (B89426) reaction between a chiral glycine enolate equivalent and benzaldehyde. The facial selectivity is again controlled by the chiral auxiliary, leading to a precursor with a hydroxyl group at the C3 position, which can then be further manipulated to complete the synthesis. Methods like diastereoselective [3+2] cycloaddition reactions can also be employed to construct the core skeleton with controlled relative stereochemistry. nih.gov
Enantioselective Construction of the this compound Skeleton
Enantioselective methods aim to establish the absolute stereochemistry of the molecule, producing a specific enantiomer directly. These methods often rely on chiral catalysts that create a chiral environment for the reaction.
One powerful technique is the catalytic asymmetric hydrogenation of a dehydroamino acid precursor. For instance, an α,β-unsaturated precursor to this compound can be hydrogenated using a chiral rhodium catalyst, such as one employing the DiPAMP ligand. pressbooks.pub This process can deliver high enantiomeric excess (ee) of the desired product. pressbooks.pub
Enzymatic synthesis offers another highly enantioselective route. researchgate.net Enzymes such as transaminases or ammonia (B1221849) lyases can catalyze the formation of chiral amino acids with exceptional stereoselectivity. For example, an ammonia lyase could catalyze the enantioselective addition of ammonia to phenylmaleic acid or a related unsaturated dicarboxylic acid to form the this compound skeleton.
Furthermore, enantioselective oxidative homocoupling of chiral 3-acyl-2-oxazolidones derived from phenylacetic acid can be used to construct the C2-C3 bond, yielding a 2,3-disubstituted succinic acid derivative with high enantiopurity. acs.org
Utilization of Chiral Catalysis and Auxiliaries in the Formation of Phenyl-Substituted Aminosuccinic Acid Scaffolds
The successful asymmetric synthesis of phenyl-substituted aminosuccinic acids is heavily reliant on the strategic use of chiral auxiliaries and catalysts. sigmaaldrich.comwikipedia.orgtcichemicals.comnih.gov
Chiral Auxiliaries: These are temporarily attached to a substrate to direct a stereoselective transformation. sigmaaldrich.com After the key bond-forming step, the auxiliary is removed and can often be recycled. sigmaaldrich.comwikipedia.org Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples used to control alkylation and aldol reactions of glycine enolates, leading to precursors of the target molecule with high diastereoselectivity. wikipedia.org Pseudoephedrine is another effective chiral auxiliary that can be used to form chiral glycinamide (B1583983) enolates for stereoselective alkylation. sigmaaldrich.com
| Chiral Auxiliary | Key Application | Typical Diastereomeric Excess (de) | Reference |
|---|---|---|---|
| Evans' Oxazolidinones (e.g., 4-benzyl-2-oxazolidinone) | Asymmetric Aldol & Michael Additions | >95% | sigmaaldrich.com |
| Oppolzer's Camphorsultam | Asymmetric Michael Additions | >98% | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation of Glycinamides | >90% | sigmaaldrich.com |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric Alkylation via Ni(II) Complex | High | tcichemicals.com |
Chiral Catalysis: Chiral catalysts offer a more atom-economical approach as they can be used in substoichiometric amounts. Chiral BINOL-derived aldehydes, for example, can act as organocatalysts to promote asymmetric Mannich and other reactions for amino acid synthesis with high stereocontrol. nih.govfrontiersin.orgresearchgate.net Transition metal catalysis, particularly with rhodium, palladium, or iridium complexes bearing chiral phosphine (B1218219) ligands, is widely used for asymmetric hydrogenations and C-C bond formations. pressbooks.puborganic-chemistry.org The combination of transition metals with chiral aldehyde catalysts in ternary systems has also been shown to be effective for α-allylation of N-unprotected amino acid esters. researchgate.net
| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rhodium(I) with DiPAMP ligand | Asymmetric Hydrogenation | up to 98% | pressbooks.pub |
| Chiral BINOL Aldehyde | Asymmetric Mannich Reaction | >90% | nih.govfrontiersin.org |
| Pd/Chiral Phosphine Ligand | Stereodivergent Coupling | High | organic-chemistry.org |
| Copper/Amino Acid Ligand (e.g., L-proline) | Ullmann Cross-Coupling | Variable | nih.gov |
Total Synthesis Strategies
The total synthesis of this compound and its analogues can be approached through various strategic plans, which are broadly categorized as linear or convergent. These strategies often incorporate novel chemical reactions to build the molecular framework efficiently.
Exploration of Novel Coupling and Functionalization Reactions
Modern organic synthesis provides a powerful toolkit of reactions for constructing complex molecules like this compound.
Coupling Reactions: The formation of the C-C backbone can be achieved through various cross-coupling reactions. For instance, a nickel-catalyzed enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents can afford protected unnatural α-amino acids with good yield and enantioselectivity. organic-chemistry.org Copper-catalyzed Ullmann-type reactions, often accelerated by amino acid-based ligands like L-proline, are effective for coupling aryl halides with various nucleophiles, a strategy that could be adapted to build the phenyl-substituted scaffold. nih.gov A straightforward three-component reaction involving organozinc reagents, amines, and ethyl glyoxylate (B1226380) provides a concise route to α-amino esters bearing a phenylalanine or phenylglycine scaffold. researchgate.net
Functionalization Reactions: Recent advances have focused on the direct functionalization of C-H bonds as an efficient way to synthesize amino acid analogues. mdpi.com Photo-mediated C-H functionalization, in particular, allows for the introduction of new groups onto amino acid derivatives under mild conditions. mdpi.com For example, visible-light-driven oxidative α-C(sp³)–H alkylation of N-arylated glycine derivatives can be used to install the substituted benzyl (B1604629) group required for the 3-phenyl moiety. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials and offers a direct path to novel analogues.
Convergent and Linear Synthetic Routes to this compound Analogues
Linear Synthesis: A linear synthetic route involves the sequential modification of a starting material through a series of steps until the final product is formed. A hypothetical linear synthesis of this compound could start from phenylacetic acid. An α-bromination via the Hell–Volhard–Zelinskii reaction, followed by esterification and a subsequent malonic ester synthesis-type reaction with a protected aminomalonate, could build the carbon skeleton. Final deprotection steps would yield the target molecule. While straightforward, linear syntheses can be inefficient for complex molecules due to the multiplicative effect of yields at each step.
Convergent Synthesis: A convergent strategy involves the independent synthesis of two or more key fragments of the target molecule, which are then combined (coupled) in the final stages of the synthesis. This approach is generally more efficient for complex targets. For this compound analogues, one fragment could be a suitably protected and activated derivative of phenylacetic acid, while the second fragment could be a protected 2-aminomalonic acid monoester. A coupling reaction, such as an acylation followed by reduction or a direct alkylation, would unite these two fragments. This strategy is highly flexible, as different analogues can be prepared by simply varying the structure of the initial fragments. nih.gov For example, coupling different substituted phenylpropionic acids to a common piperazine (B1678402) fragment has been used to generate a library of analogues in a convergent fashion. nih.gov
Precursors and Key Intermediates in this compound Synthesis
The synthesis of this compound relies on the strategic preparation of key precursors and intermediates. These foundational molecules provide the necessary carbon skeleton and functional groups that are subsequently modified to yield the target amino acid. Methodologies often focus on the creation of phenylsuccinic acid and its derivatives, which serve as the direct backbone for amination.
Synthesis of Substituted Phenylsuccinic Acid Analogues as Intermediates
The preparation of phenylsuccinic acid and its substituted analogues is a critical first step in the synthesis of this compound. Various methods have been developed to construct this core structure, often involving the formation of carbon-carbon bonds adjacent to a phenyl group.
One common approach involves the reaction of phenylacetate (B1230308) compounds with chloroacetate (B1199739) compounds. google.com In a patented method, these reactants are dissolved in methyl tertiary-butyl ether, and the reaction is carried out under phase-transfer catalysis conditions at 40-50°C using a sodium hydroxide (B78521) solution. google.com This process yields an intermediate phenylsuccinic acid diester, which is then hydrolyzed using an ester hydrolase to produce the final phenylsuccinic acid. google.com Another documented method starts with phenylacetonitrile, which is reacted with potassium chloroacetate. google.com Subsequent treatment with sodium hydroxide, followed by heating and acidification, yields phenylsuccinic acid. google.com
A different strategy begins with 3-cyano-3-phenylpropyl acetoacetic ester, which is refluxed with potassium hydroxide in ethanol. google.com After workup and acidification, this route also affords phenylsuccinic acid. google.com Furthermore, the synthesis of phosphorus analogs of aspartic acid, which share structural similarities, has been achieved through an aza-Reformatsky reaction. mdpi.com For instance, diethyl 2-((4-methylphenyl)sulfonamido)-2-phenylsuccinate, a protected amino-succinate derivative, was synthesized from ethyl (Z)-2-phenyl-2-(tosylimino)acetate and ethyl iodoacetate. mdpi.com
These synthetic pathways highlight the importance of precursors like phenylacetates, phenylacetonitriles, and their derivatives in building the fundamental phenylsuccinic acid skeleton.
| Starting Material(s) | Key Reagents/Conditions | Intermediate/Product |
| Phenylacetate & Chloroacetate | Methyl tertiary-butyl ether, NaOH, Phase transfer catalyst, Ester hydrolase | Phenylsuccinic acid diester -> Phenylsuccinic acid google.com |
| Phenylacetonitrile | Potassium chloroacetate, NaOH, Acidolysis | Phenylsuccinic acid google.com |
| 3-Cyano-3-phenylpropyl acetoacetic ester | Potassium hydroxide, Ethanol, Reflux | Phenylsuccinic acid google.com |
| Ethyl (Z)-2-phenyl-2-(tosylimino)acetate & Ethyl iodoacetate | Me₂Zn, CH₃CN | Diethyl 2-((4-methylphenyl)sulfonamido)-2-phenylsuccinate mdpi.com |
Formation of Amic Acid and Cyclic Imide Derivatives in the Context of Phenyl-Substituted Amino Acid Chemistry
In the synthesis of amino acids, including phenyl-substituted variants, the controlled introduction of the amino group is paramount. The formation of amic acid and cyclic imide derivatives represents a classic and effective strategy for installing and protecting the nitrogen functionality. Phenylsuccinic acid can be readily converted to phenylsuccinic anhydride (B1165640). researchgate.net This anhydride is a key intermediate that serves as an electrophilic substrate for the introduction of a nitrogen source.
The reaction of phenylsuccinic anhydride with an amine or ammonia initially opens the anhydride ring to form an amic acid. An amic acid is a molecule that contains both a carboxylic acid group and an amide group. This intermediate can then be induced to cyclize, typically through heating, to form a cyclic imide, specifically a derivative of phenylsuccinimide. researchgate.net The imide group serves as a protected form of the primary amine that is ultimately desired in the final this compound structure.
This strategy is part of a broader chemical principle where carboxylic acid derivatives are interconverted to achieve synthetic goals. masterorganicchemistry.com The use of cyclic imides, such as phthalimide (B116566) in the Gabriel synthesis, is a well-established method in amino acid preparation. mdpi.com The imide structure allows for subsequent chemical manipulations on other parts of the molecule before the protected amino group is liberated, often under mild conditions, to yield the final amino acid. The formation of an imide from phenylsuccinic anhydride is a documented transformation. researchgate.net
| Precursor | Reagent | Intermediate Product | Final Product (in this context) |
| Phenylsuccinic acid | Dehydrating agent (e.g., heat, Ac₂O) | Phenylsuccinic anhydride | - |
| Phenylsuccinic anhydride | Amine (R-NH₂) or Ammonia (NH₃) | Amic Acid derivative | - |
| Amic Acid derivative | Heat or Dehydrating agent | Phenylsuccinimide derivative (Cyclic Imide) researchgate.net | - |
Chemical Transformations and Reactivity Profiling of 2 Amino 3 Phenyl Succinic Acid Derivatives
Functional Group Interconversions at the Amino and Carboxylic Acid Centers
The amino and carboxylic acid groups of 2-amino-3-phenyl-succinic acid are primary sites for functional group interconversions, which are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uk These reactions are crucial for creating derivatives with altered reactivity, solubility, and biological activity.
The amino group (-NH2), being basic and nucleophilic, can undergo a variety of reactions. fiveable.me For instance, it can be acylated by reacting with acid chlorides or anhydrides to form amides. libretexts.org It can also be alkylated or arylated. Diazotization of the amino group with nitrous acid can lead to the formation of a diazonium salt, which is a versatile intermediate that can be converted into a range of other functional groups. libretexts.org
The carboxylic acid groups (-COOH) are also highly reactive and can be transformed into a variety of other functional groups. msu.edu They can be converted to esters through Fischer esterification with alcohols in the presence of an acid catalyst. libretexts.orglibretexts.org Reaction with thionyl chloride (SOCl2) can transform the carboxylic acid groups into more reactive acyl chlorides. libretexts.orglibretexts.org These acyl chlorides can then be readily converted into amides, esters, and anhydrides. ualberta.ca Furthermore, the carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). jackwestin.com
Table 1: Examples of Functional Group Interconversions
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Amino (-NH2) | Acetic Anhydride (B1165640) | Acetamido (-NHCOCH3) |
| Carboxylic Acid (-COOH) | Ethanol, H+ | Ethyl Ester (-COOEt) |
| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl2) | Acyl Chloride (-COCl) |
| Acyl Chloride (-COCl) | Ammonia (B1221849) (NH3) | Amide (-CONH2) |
Cyclization Reactions and Heterocycle Formation
The presence of multiple functional groups in this compound derivatives provides the opportunity for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.
Derivatives of this compound can be utilized in the synthesis of succinimide (B58015) analogues. Succinimides are a class of compounds containing a five-membered ring with two carbonyl groups. The synthesis of N-substituted succinimides can be achieved through the acylation of an amine with a succinic anhydride derivative, followed by a cyclodehydration step. beilstein-archives.org In the context of this compound, the amino group can be protected, and the two carboxylic acid groups can be converted to an anhydride. Subsequent reaction with an amine would lead to the formation of a succinamic acid intermediate, which upon heating or treatment with a dehydrating agent, would yield the corresponding N-substituted 2-amino-3-phenylsuccinimide derivative. nih.gov The synthesis of α-amino-N-phenylsuccinimide from L-(S)-aspartic acid, a related amino dicarboxylic acid, has been reported, highlighting the feasibility of such transformations. researchgate.net
Imidazolidine (B613845) and thioimidazolidine derivatives are five-membered heterocyclic compounds containing two nitrogen atoms. The synthesis of such derivatives from amino acids has been reported. For instance, the reaction of amino acids with phenyl isocyanate or phenyl isothiocyanate can lead to the formation of 3-phenyl-5-substituted-imidazolidine-2,4-diones or their thio-analogues. mdpi.comnih.gov In a similar fashion, this compound could potentially react with isocyanates or isothiocyanates to form corresponding imidazolidine or thioimidazolidine structures. The reaction of amino acids with phenyl isocyanate initially forms a phenylhydantoic acid, which then cyclizes in the presence of acid to form a hydantoin (B18101) (an imidazolidine-2,4-dione). spcmc.ac.in A similar reaction pathway could be envisioned for this compound.
Stereochemical Retention and Inversion Studies
The stereochemistry of reactions at the chiral centers of this compound is of significant interest. Nucleophilic substitution reactions, particularly those following an SN2 mechanism, are known to proceed with inversion of configuration at the stereocenter. libretexts.orgyoutube.com This means that if a reaction occurs at a chiral carbon, the incoming nucleophile will attack from the side opposite to the leaving group, resulting in a product with the opposite stereochemistry. youtube.com
Table 2: Expected Stereochemical Outcomes in Nucleophilic Substitution
| Reaction Mechanism | Stereochemical Outcome |
| SN2 | Inversion of Configuration |
| Double SN2 | Retention of Configuration |
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Moiety
The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The amino and alkyl succinic acid substituents on the phenyl ring will influence the position of substitution. The amino group is a powerful activating group and an ortho-, para-director, while the alkyl group is a weakly activating ortho-, para-director. Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to avoid reactions at the other functional groups.
Nucleophilic Aromatic Substitution (SNAr) is less common for simple benzene (B151609) rings but can occur if the ring is substituted with strong electron-withdrawing groups, typically ortho or para to a good leaving group. wikipedia.orgchemistrysteps.com While the phenyl ring of this compound itself is not activated for SNAr, derivatives where a leaving group (e.g., a halide) is introduced onto the ring, along with activating groups like nitro groups, could undergo nucleophilic substitution. libretexts.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com
Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Phenyl Succinic Acid Compounds
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are foundational for identifying the characteristic functional groups present in 2-Amino-3-phenyl-succinic acid.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. aab-ir.ro The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the key functional groups are the carboxylic acids, the amino group, and the phenyl ring.
Vibrational spectral analysis of the closely related (S)-phenylsuccinic acid confirms the formation of cyclic dimers in the crystal state, where carboxyl groups of adjacent molecules are linked by hydrogen bonds. ias.ac.in This strong hydrogen bonding significantly influences the position and shape of the O-H and C=O stretching bands. The FT-IR spectrum of an amino acid is characterized by the presence of zwitterionic forms, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO⁻).
Key characteristic absorption bands expected for this compound are detailed below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid (O-H) | Stretching, H-bonded | 3300–2500 (broad) | A very broad band is characteristic of the strong hydrogen bonding in carboxylic acid dimers. researchgate.net |
| Amine (N-H) | Stretching | 3400–3250 (medium) | For a primary amine (-NH₂), two bands may be observed corresponding to symmetric and asymmetric stretching. youtube.com |
| Aromatic C-H | Stretching | 3100–3000 (strong) | Typically appear as sharp bands just above 3000 cm⁻¹. |
| Aliphatic C-H | Stretching | 3000–2850 (medium) | Includes methine (C-H) stretches from the succinic acid backbone. |
| Carboxylic Acid (C=O) | Stretching | 1760–1690 (strong) | The exact position is sensitive to hydrogen bonding; dimerization typically shifts this to a lower wavenumber. |
| Amine (N-H) | Bending (Scissoring) | 1650–1580 (medium) | Characteristic bending vibration for primary amines. youtube.com |
| Aromatic C=C | Stretching (in-ring) | 1600–1585 (medium) | Multiple bands are often observed for the phenyl ring. |
| Carboxylic Acid C-O | Stretching | 1322-1423 | These bands arise from interacting C-O stretch and O-H deformation vibrations. researchgate.net |
| Carboxylic Acid O-H | Bending (out-of-plane) | ~986 (strong) | A strong, broad peak is often observed for out-of-plane deformation in dimerized acids. researchgate.net |
This table presents expected values based on standard FT-IR correlation charts and data from similar compounds.
Raman spectroscopy provides complementary information to FT-IR. libretexts.org It detects vibrations that cause a change in the polarizability of the molecule. libretexts.org Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can be strong in Raman spectra.
For a molecule like this compound, Raman spectroscopy is particularly effective for observing the vibrations of the phenyl ring and the carbon backbone. Studies on (S)-phenylsuccinic acid have utilized Raman spectroscopy to analyze vibrations of the methylene, carboxylic acid, and phenyl ring modes. ias.ac.in The low wavenumber region of the Raman spectrum (below 400 cm⁻¹) is useful for studying lattice vibrations, which involve the rotational and translational motions of molecules and vibrations related to hydrogen bonds. ias.ac.in
Key Raman-active vibrations for this compound include:
Phenyl Ring Modes: The aromatic ring gives rise to several characteristic and often intense bands, including the ring breathing mode around 1000 cm⁻¹.
C=O Stretching: The carbonyl stretch is also observed in Raman spectra, though typically weaker than in FT-IR.
C-C Backbone Stretching: Vibrations of the succinic acid carbon chain are readily detected.
Amino Group Vibrations: Wagging vibrations of the amino group can be sensitive to the molecular environment and interactions like hydrogen bonding. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the two methine protons on the succinic acid backbone, and the exchangeable protons of the amino and carboxylic acid groups.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 – 13.0 | Singlet (broad) | These protons are acidic and their signal is often broad. Position is concentration and solvent dependent. orgchemboulder.com |
| Aromatic (-C₆H₅) | 7.0 – 8.0 | Multiplet | The protons on the phenyl ring will appear as a complex multiplet. oregonstate.edu |
| Methine (-CH-Ph) | 3.5 – 4.5 | Doublet or Doublet of Doublets | This proton is adjacent to the phenyl group and the other methine proton, leading to splitting. |
| Methine (-CH-NH₂) | 3.0 – 4.0 | Doublet or Doublet of Doublets | This proton is adjacent to the amino group and the other methine proton. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent groups. |
| Amine (-NH₂) | 1.0 – 5.0 | Singlet (broad) | Signal can be broad due to quadrupole broadening and exchange. Its position is highly variable. orgchemboulder.com |
This table presents estimated chemical shifts based on standard NMR correlation data and values for structurally similar compounds.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 170 – 185 | Carbonyl carbons are highly deshielded and appear far downfield. pdx.edu |
| Aromatic (Quaternary -C -Ph) | 130 – 145 | The carbon atom of the phenyl ring attached to the succinic acid backbone. |
| Aromatic (-C H=) | 125 – 130 | The protonated carbons of the phenyl ring. |
| Methine (-C H-Ph) | 40 – 55 | The chemical shift is influenced by the attached phenyl group. |
| Methine (-C H-NH₂) | 45 – 60 | The chemical shift is influenced by the attached amino and carboxyl groups. |
This table presents estimated chemical shifts based on standard NMR correlation data.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a key cross-peak would be observed between the two methine protons (-CH-Ph and -CH-NH₂), confirming their connectivity on the succinic acid backbone. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the definitive assignment of each carbon atom that bears protons. For example, it would link the proton signal at ~4.0 ppm to the carbon signal at ~50 ppm for one of the methine groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is instrumental in piecing together the molecular skeleton. For instance, the aromatic protons would show correlations to the quaternary aromatic carbon and the methine carbon attached to the phenyl ring, while the methine protons would show correlations to the carbonyl carbons of the carboxylic acid groups. researchgate.net
These techniques, used in concert, provide a comprehensive map of the molecule's bonding network, confirming the structure of this compound.
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. unimi.it This analysis yields a precise electron density map from which the positions of individual atoms can be determined with high accuracy. nih.gov
For this compound, a single-crystal X-ray structure would provide unambiguous information on:
Molecular Connectivity: Confirming the exact bonding arrangement.
Bond Lengths and Angles: Providing precise geometric parameters for all bonds.
Stereochemistry: Establishing the relative and absolute configuration of the two chiral centers (the methine carbons).
Conformation: Revealing the preferred spatial arrangement of the functional groups in the crystal lattice.
Intermolecular Interactions: Detailing how the molecules pack in the crystal, including the specific hydrogen bonding networks involving the carboxylic acid and amino groups. researchgate.net
Studies on the related compound (RS)-phenylsuccinic acid have shown that molecules form infinite chains through hydrogen bonds between their carboxyl groups. researchgate.net A similar, though more complex, network involving the amino groups would be expected in the crystal structure of this compound, likely in its zwitterionic form. researchgate.net
Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration
Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecular geometry of the compound. For chiral molecules such as this compound, this technique is also crucial for the unambiguous determination of the absolute configuration of its stereocenters.
While a dedicated single-crystal X-ray study for this compound is not detailed in the available literature, analysis of structurally similar compounds, such as phenylsuccinic acid, provides significant insight into the expected molecular conformation. For instance, studies on (RS)-Phenylsuccinic acid and (S)-Phenylsuccinic acid reveal the fundamental geometry of the phenyl-substituted butanedioic acid backbone. researchgate.netresearchgate.net In the crystal structure of (S)-phenylsuccinic acid, there are two independent molecules in the asymmetric unit. researchgate.net Similarly, the racemic version, (RS)-Phenylsuccinic acid, also crystallizes with two molecules in the asymmetric unit. researchgate.net
For this compound, it is expected to crystallize as a zwitterion, a common characteristic of amino acids in the solid state. nih.gov This would involve the protonation of the amino group to form an ammonium (B1175870) cation (-NH3+) and the deprotonation of one or both of the carboxylic acid groups to form carboxylate anions (-COO-). An intramolecular hydrogen bond between the ammonium group and a carboxylate group, forming an S(6) ring motif, is a plausible feature, as observed in the related structure of (S)-2-amino-2-methylsuccinic acid. nih.gov
Table 1: Crystallographic Data for Phenylsuccinic Acid Analogues
| Parameter | (S)-Phenylsuccinic acid | (RS)-Phenylsuccinic acid A 2-propanol solvate |
|---|---|---|
| Chemical Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄·C₃H₈O |
| Crystal System | Not Specified | Monoclinic |
| Space Group | Not Specified | C2/c |
| Molecules per Asymmetric Unit (Z') | 2 | Not Specified |
| Reference | researchgate.net | researchgate.net |
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
The crystal packing of organic molecules is governed by various intermolecular forces, with hydrogen bonding playing a dominant role, particularly in compounds possessing donor and acceptor groups like amino acids. nih.gov The analysis of these interactions is key to understanding the supramolecular architecture and the physical properties of the crystalline material.
In the case of this compound, the presence of an ammonium group (-NH3+), a carboxylic acid group (-COOH), and a carboxylate group (-COO-) in its likely zwitterionic form provides multiple sites for strong intermolecular hydrogen bonding. The expected interactions would primarily be N-H···O and O-H···O hydrogen bonds. These interactions typically lead to the formation of robust, higher-order structures such as chains, sheets, or three-dimensional frameworks. nih.gov
Insights from related structures are highly informative. In crystals of (S)-Phenylsuccinic acid, the molecules are linked by hydrogen bonds between their carboxyl groups, forming infinite chains. researchgate.net A similar chain formation, where each molecule connects to two others via hydrogen bonds, is observed in the structure of (RS)-Phenylsuccinic acid. researchgate.net The introduction of the amino group in this compound would significantly augment this network. As seen in other amino acid crystals, the ammonium group can act as a hydrogen bond donor to three different acceptors, while the carboxylate oxygens act as acceptors, facilitating a complex and stable three-dimensional network. nih.govsemanticscholar.org
Table 2: Potential Intermolecular Hydrogen Bonds in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Supramolecular Motif |
|---|---|---|---|
| Ammonium (N-H) | Carboxylate (O=C-O⁻) | N-H···O | Chains, Sheets |
| Carboxylic Acid (O-H) | Carboxylate (O=C-O⁻) | O-H···O | Dimers, Chains |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores. shu.ac.uk
The structure of this compound contains two primary types of chromophores: the phenyl ring and the carbonyl groups of the two carboxylic acid moieties. The absorption of UV radiation by these groups gives rise to distinct electronic transitions. shu.ac.uk
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the phenyl group. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity). shu.ac.uk Aromatic amino acids like phenylalanine, which contains a phenyl group, typically show absorption maxima around 257 nm. nih.gov
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. uzh.ch These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. shu.ac.uk However, they are often symmetry-forbidden, resulting in significantly weaker absorption bands (low molar absorptivity), typically with molar absorptivities ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk
The UV-Vis spectrum of this compound in a suitable solvent is therefore expected to be dominated by the strong π → π* absorption of the phenyl ring in the 250-270 nm range, with very weak n → π* transitions from the carbonyl groups appearing at longer wavelengths.
Table 3: Expected Electronic Transitions for this compound
| Transition | Chromophore | Approximate λₘₐₓ (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl Ring | ~260 | High |
Computational Chemistry and Theoretical Investigations of 2 Amino 3 Phenyl Succinic Acid
Quantum Mechanical Studies of Molecular Structure and Conformation
Theoretical investigations into the molecular structure and conformation of 2-Amino-3-phenyl-succinic acid rely heavily on quantum mechanical calculations. These methods provide a foundational understanding of the molecule's geometry and stability.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent methods used to perform quantum chemical calculations. researchgate.netntnu.no While HF theory was a cornerstone of early computational chemistry, DFT has become increasingly popular due to its ability to incorporate electron correlation at a lower computational cost. ntnu.nonih.gov For molecules like amino acid derivatives, these calculations are crucial for optimizing the molecular geometry and predicting various properties. researchgate.netnih.gov
In typical studies of related amino acids and their derivatives, both DFT and HF methods are employed to determine stable conformations and electronic structures. nih.govsapub.org For instance, calculations on similar biomolecules have shown that methods like B3LYP, a hybrid DFT functional, often provide results that are in good agreement with experimental data. researchgate.net The choice between HF and DFT can sometimes depend on the specific properties being investigated, with some studies indicating that HF can, in certain cases, provide better performance for zwitterionic systems. nih.gov
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set and the level of theory. ntnu.no The basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets, such as the Pople-style basis set 6-311+G(d,p), are often used to achieve higher accuracy in calculations for molecules containing heteroatoms like oxygen and nitrogen, which are present in this compound. researchgate.netresearchgate.net
Electronic Properties and Reactivity Prediction
Computational chemistry provides powerful tools for predicting the electronic properties and reactivity of molecules. For this compound, this involves analyzing its molecular orbitals and electrostatic potential.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive.
For amino acids and related compounds, the HOMO is often localized on the amino group, while the LUMO can be associated with the carboxylic acid groups. The precise energies and localizations of these orbitals are determined through quantum chemical calculations.
Table 1: Frontier Molecular Orbital Properties
| Property | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
No specific computational data for this compound was found in the search results. The table is presented as a template for such data.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
In amino acids, the negatively charged regions are generally located around the oxygen atoms of the carboxyl groups, while the positively charged areas are often found near the hydrogen atoms of the amino group. researchgate.netgeneticsmr.org The MEP surface of this compound would similarly highlight these reactive sites.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). nih.gov
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the following formulas:
χ = -(EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
ω = χ2 / (2η)
These parameters provide a more nuanced understanding of the reactivity of this compound beyond a simple FMO analysis.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Electrophilicity Index (ω) | χ2 / (2η) | Data not available |
Specific computational values for this compound were not available in the provided search results. The table serves as an illustrative example.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, Lewis-structure-like picture of the electron density, allowing for the investigation of charge transfer events and their contribution to molecular stability. The analysis focuses on donor-acceptor interactions, where electron density is transferred from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The energetic significance of these interactions is estimated using second-order perturbation theory, represented as the stabilization energy, E(2).
Key charge transfer interactions expected in this compound include:
Intramolecular Hydrogen Bonding: The presence of amino and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds, such as between the amino group (donor) and a carbonyl oxygen (acceptor). NBO analysis quantifies this as a charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond (n(O) → σ*(N-H)).
Carboxyl Group Interactions: Significant delocalization occurs within the carboxyl groups, characterized by charge transfer from the lone pair of the hydroxyl oxygen to the antibonding π* orbital of the carbonyl group (n(O) → π*(C=O)). This interaction is fundamental to the resonance stabilization of the carboxylic acid function.
Phenyl Ring and Substituent Interactions: The phenyl ring can act as both a donor and an acceptor. Hyperconjugation can occur between the π orbitals of the ring and the σ* orbitals of the adjacent C-C and C-H bonds (π(C=C) → σ*(C-C)). Conversely, the electron-withdrawing carboxyl groups can pull electron density from the ring.
Amino Group Interactions: The lone pair on the nitrogen atom of the amino group can delocalize into neighboring antibonding orbitals, such as σ(C-C) and σ(C-H), contributing to the stability of the conformation (n(N) → σ*(C-C)).
The stabilization energies (E(2)) associated with these charge transfers provide a quantitative measure of their importance. Higher E(2) values indicate a more significant interaction and a greater contribution to the molecule's stability. While specific E(2) values for this compound are not available in the literature, a representative analysis based on similar functional groups in related molecules is presented below.
| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) | Description |
|---|---|---|---|---|
| n(O) of C=O | σ(N-H) | Intramolecular H-bond | 5 - 15 | Stabilization from hydrogen bonding between a carbonyl oxygen and the amino group. |
| n(O) of OH | π(C=O) | Resonance in Carboxyl | 30 - 60 | Significant delocalization within the carboxylic acid group, leading to high stability. |
| n(N) | σ(C-C) | Hyperconjugation | 2 - 5 | Delocalization of the nitrogen lone pair into the carbon backbone. |
| π(C=C) of Phenyl | π(C=O) | Conjugation | 1 - 4 | Electronic interaction between the phenyl ring and an adjacent carboxyl group. |
This table presents illustrative data based on computational studies of molecules with similar functional groups. The actual values for this compound would require specific DFT calculations.
Simulation of Spectroscopic Data
Computational Prediction of Vibrational Spectra (IR, Raman)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. These theoretical spectra serve as a powerful tool for assigning experimental bands and understanding the structural and bonding characteristics of the molecule. pmf.unsa.bamdpi.com For a molecule like this compound, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). pmf.unsa.ba
The vibrational spectrum of this compound is expected to be complex, with characteristic modes arising from its distinct functional groups: the amino group (-NH2, or -NH3+ in its zwitterionic form), the phenyl ring (-C6H5), and the two carboxylic acid groups (-COOH). pmf.unsa.baresearchgate.net
Key Vibrational Modes and Expected Frequencies:
O-H and N-H Stretching: In the non-zwitterionic form, the O-H stretching of the carboxylic acids would appear as broad bands around 3000-3300 cm⁻¹. The N-H stretching of the amino group would be found in the 3300-3500 cm⁻¹ region. In the zwitterionic state, which is common for amino acids in the solid phase, these bands are replaced by broad absorptions from the -NH3+ group between 2500 and 3100 cm⁻¹, often overlapping with C-H stretching modes. pmf.unsa.ba
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the succinic acid backbone would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=O Stretching: The carbonyl (C=O) stretch from the carboxylic acid groups is one of the most intense bands in the IR spectrum, typically appearing in the 1700-1760 cm⁻¹ range. Hydrogen bonding and zwitterion formation can shift this band. For the carboxylate form (COO⁻), symmetric and asymmetric stretching modes appear near 1400 cm⁻¹ and 1550-1610 cm⁻¹, respectively. pmf.unsa.ba
Phenyl Ring Modes: The phenyl group gives rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Phenyl ring in-plane and out-of-plane bending modes appear in the fingerprint region below 1300 cm⁻¹.
N-H Bending: The scissoring mode of the -NH2 group appears around 1590-1650 cm⁻¹. For the zwitterionic -NH3+ form, asymmetric and symmetric bending modes are found near 1600 cm⁻¹ and 1500 cm⁻¹, respectively. pmf.unsa.ba
A summary of the predicted principal vibrational modes is provided in the table below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium | Medium |
| N-H Stretch (Zwitterion) | Ammonium (B1175870) (-NH₃⁺) | 2500 - 3100 (broad) | Strong, Broad | Weak |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | -CH-CH- | 2850 - 2960 | Medium | Strong |
| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1760 | Very Strong | Medium |
| COO⁻ Asymmetric Stretch | Carboxylate (-COO⁻) | 1550 - 1610 | Strong | Weak |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong | Strong |
| N-H Bend | Amino/Ammonium | 1500 - 1650 | Strong | Weak |
Theoretical UV-Vis and NMR Chemical Shift Calculations
Theoretical calculations are also instrumental in predicting and interpreting UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions that correspond to UV-Vis absorption, while NMR chemical shifts are commonly computed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the phenyl ring and the carboxyl groups. The primary transitions would be of the π → π* type, originating from the conjugated system of the benzene (B151609) ring, and n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carboxyl groups. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. For the phenyl group, a strong π → π* transition is typically observed around 200-220 nm and a weaker, symmetry-forbidden band around 250-270 nm. The carboxyl groups contribute an n → π* transition, usually a weak absorption above 200 nm.
NMR Spectroscopy: The GIAO method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to confirm the molecular structure. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus.
For this compound, key expected chemical shifts include:
¹H NMR: Protons on the phenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). The aliphatic protons on the succinic acid backbone (α and β to the carboxyl groups) would be found further upfield (δ 2.5-4.5 ppm). The chemical shifts of the amine (-NH2) and carboxylic acid (-OH) protons are highly variable and depend on solvent, concentration, and temperature.
¹³C NMR: The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing far downfield (δ 170-185 ppm). Carbons of the phenyl ring would resonate in the δ 120-140 ppm range, while the aliphatic carbons would be located upfield (δ 35-60 ppm).
| Atom Type | Nucleus | Illustrative Predicted Chemical Shift (δ, ppm) | Structural Justification |
|---|---|---|---|
| Carboxyl Carbonyl | ¹³C | 175 - 180 | Highly deshielded due to electronegative oxygen atoms. |
| Aromatic Carbons (ipso) | ¹³C | 135 - 140 | Aromatic carbon attached to the succinate (B1194679) backbone. |
| Aromatic Carbons (o, m, p) | ¹³C | 125 - 130 | Standard aromatic region. |
| Aliphatic Carbons (α, β) | ¹³C | 40 - 60 | Shielded sp³ hybridized carbons. |
| Aromatic Protons | ¹H | 7.2 - 7.5 | Protons in the deshielding environment of the phenyl ring. |
| Aliphatic Protons | ¹H | 3.0 - 4.5 | Protons adjacent to electron-withdrawing amino and carboxyl groups. |
Note: The chemical shift values are illustrative and based on analogous structures. Actual values depend on the specific conformation and experimental conditions.
Mechanistic Investigations of Chemical Reactions involving this compound
Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the exploration of potential energy surfaces. By calculating the energies of reactants, products, intermediates, and transition states, theoretical studies can map out the most favorable reaction pathways and determine activation energies and reaction kinetics.
For this compound, several reaction pathways could be investigated theoretically. Given its structure as an amino acid, thermal decomposition is a key process that could be elucidated. Analogous computational studies on the decomposition of phenylalanine have shown that reactions like decarboxylation (loss of CO₂) and deamination (loss of NH₃) are primary thermal degradation routes. A theoretical investigation for this compound would involve:
Identifying Potential Pathways: Proposing plausible reaction mechanisms, such as the concerted or stepwise loss of CO₂ from one or both carboxyl groups, or the elimination of the amino group. Another possibility is intramolecular cyclization to form a lactam or other heterocyclic structures.
Locating Stationary Points: Optimizing the geometries of the reactant, all potential transition states (TS), intermediates (I), and products (P) on the potential energy surface.
Calculating Reaction Energetics: Determining the relative energies of all stationary points. The energy difference between the reactant and a transition state gives the activation energy barrier (Ea), which is crucial for determining the reaction rate.
Constructing a Reaction Profile: Plotting the energy of the system along the reaction coordinate to visualize the entire pathway, including all barriers and intermediates.
For example, a theoretical study on the decarboxylation of this compound would compare different potential transition states to determine the most likely mechanism. One pathway might involve the direct cleavage of a C-C bond, while another could be facilitated by an intramolecular proton transfer from the amino or second carboxyl group. By comparing the activation energies, computational analysis could predict which carboxyl group is preferentially lost and under what conditions the reaction is most likely to occur. Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
Applications of 2 Amino 3 Phenyl Succinic Acid in Chemical Synthesis and Methodological Development
Function as Chiral Building Blocks in Asymmetric Organic Synthesis
The presence of multiple stereocenters and functional groups in 2-amino-3-phenyl-succinic acid makes it an excellent chiral synthon for asymmetric organic synthesis. This field of chemistry focuses on the selective synthesis of a single enantiomer of a chiral molecule, which is crucial in areas such as medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
While direct and extensive research on the use of this compound for the preparation of other optically pure substituted amino acid derivatives is not widely documented, its structural motifs are relevant to established synthetic strategies. The core structure of this compound can be conceptually viewed as a precursor to various non-proteinogenic amino acids. Methodologies such as diastereoselective synthesis can be employed to control the stereochemistry at the two chiral centers. For instance, the diastereoselective synthesis of vicinal amino alcohols from amino acid precursors is a well-established strategy, highlighting the potential for similar transformations involving this compound to yield complex amino acid derivatives.
General approaches to synthesizing optically active amino acids often involve the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. While specific examples utilizing this compound as a chiral auxiliary are not prominent in the literature, its inherent chirality suggests its potential in such applications.
The enantioselective synthesis of complex molecules often relies on the use of chiral building blocks that introduce stereocenters in a controlled manner. Although specific and detailed examples of using this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively reported, its structure is analogous to intermediates used in the synthesis of important heterocyclic compounds like β-lactams. The synthesis of β-lactams, the core structural unit of penicillin and related antibiotics, often involves the cyclization of β-amino acid derivatives. The this compound framework could potentially be elaborated and cyclized to form substituted β-lactams with defined stereochemistry.
Catalytic Roles and Ligand Design
Beyond its role as a stoichiometric chiral building block, derivatives of this compound have potential applications in the development of chiral catalysts and ligands for asymmetric catalysis.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amino acids and their derivatives are a prominent class of organocatalysts, particularly in asymmetric synthesis. While specific studies detailing the use of this compound or its direct derivatives as organocatalysts are limited, the broader class of unnatural α-amino acids has been extensively explored in this context. These catalysts often operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. Given the structural features of this compound, its derivatives could potentially be designed to act as effective organocatalysts for various transformations, including aldol (B89426) and Michael reactions.
Chiral ligands are crucial components of asymmetric metal catalysis, where a chiral organic molecule coordinates to a metal center and directs the stereochemical outcome of a reaction. Amino acids are excellent starting materials for the synthesis of chiral ligands due to their ready availability in enantiomerically pure forms. Although the literature does not extensively feature ligands specifically derived from this compound, the principles of chiral ligand design suggest its potential. The amino and carboxylic acid functionalities can be readily modified to incorporate phosphine (B1218219), amine, or other coordinating groups to create bidentate or tridentate ligands for various transition metals.
Table 1: Potential Ligand Types Derived from this compound
| Ligand Type | Potential Coordinating Atoms | Potential Applications in Asymmetric Catalysis |
| P,N-ligands | Phosphorus, Nitrogen | Hydrogenation, Allylic Alkylation |
| N,N-ligands | Nitrogen, Nitrogen | Cyclopropanation, C-H Activation |
| N,O-ligands | Nitrogen, Oxygen | Aldol Reactions, Michael Additions |
Precursors for Advanced Organic Materials with Defined Stereochemistry
The development of advanced organic materials with precisely controlled three-dimensional structures is a rapidly growing field. The stereochemistry of the monomeric units can have a profound impact on the properties of the resulting polymer, influencing its morphology, crystallinity, and biological interactions. Chiral amino acids have been used to synthesize chiral polymers with unique properties, such as the ability to form helical structures.
While the use of this compound as a monomer for the synthesis of advanced organic materials is not yet a well-established area of research, its bifunctional nature (amino and carboxylic acid groups) and inherent chirality make it a promising candidate for the creation of novel chiral polyamides or polyesters. The phenyl group could also be functionalized to tune the material's electronic or optical properties. The controlled polymerization of enantiomerically pure this compound could lead to the formation of polymers with a defined helical screw-sense, which could have applications in chiral separations, sensing, and catalysis.
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Synthetic Routes with Enhanced Stereoselectivity and Sustainability
The development of efficient and environmentally benign synthetic methods for producing enantiomerically pure 2-amino-3-phenyl-succinic acid and its derivatives is a primary area for future research. Current synthetic strategies often face challenges related to stereocontrol and the use of hazardous reagents. Future efforts should focus on innovative approaches that prioritize both high stereoselectivity and sustainability.
Stereoselective Synthesis: Advanced asymmetric synthesis methodologies could provide more precise control over the stereochemistry of the final products. Techniques such as chiral Ni(II) complex-mediated synthesis have shown promise for producing tailor-made non-canonical amino acids with high diastereomeric purity. nih.gov The application of such methods to this compound could enable the selective synthesis of all four possible stereoisomers, which is crucial for structure-activity relationship studies. Furthermore, organocatalysis presents a metal-free alternative for enantioselective synthesis, potentially reducing the environmental impact of the synthetic process.
A comparative overview of potential future synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Chiral Metal Complex Catalysis | High stereoselectivity, potential for gram-scale synthesis. nih.gov | Development of novel chiral ligands, optimization of reaction conditions for this compound. |
| Organocatalysis | Metal-free, environmentally benign, potential for asymmetric synthesis. | Design of new organocatalysts, exploration of different reaction pathways. |
| Biocatalysis | High specificity, mild reaction conditions, use of renewable resources. nih.govnih.gov | Enzyme screening and engineering, process optimization for industrial-scale production. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Development of continuous flow processes for the synthesis of this compound and its derivatives. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Electronic Insights
A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is essential for its rational design and application. The integration of advanced spectroscopic methods with computational modeling can provide unprecedented insights into its molecular characteristics.
Advanced Spectroscopic Analysis: While standard techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural elucidation, more advanced NMR methods can provide detailed conformational information. nih.govresearchgate.netthinkdochemicals.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule. Furthermore, solid-state NMR could be used to study the structure and dynamics of the compound in its crystalline form. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide valuable information about the functional groups and intermolecular interactions. scielo.br
Computational and Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can complement experimental data and provide a deeper understanding of the molecule's properties. nih.govresearchgate.netrsc.orgmdpi.com DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comnanoient.org These calculations can help in interpreting experimental spectra and understanding the reactivity of the molecule. MD simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as proteins or receptors.
| Technique | Information Gained | Future Research Application |
| Multi-dimensional NMR | Detailed connectivity and conformational analysis. | Elucidation of the 3D structure of derivatives and their complexes with biological targets. |
| Solid-State NMR | Structure and dynamics in the solid state. | Characterization of different polymorphic forms and their physical properties. |
| FTIR/Raman Spectroscopy | Vibrational modes and intermolecular interactions. scielo.br | Studying hydrogen bonding networks and interactions with solvents or surfaces. |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, and spectroscopic properties. nih.gov | Predicting reactivity, interpreting experimental spectra, and designing new derivatives with desired electronic properties. |
| Molecular Dynamics (MD) | Conformational dynamics and intermolecular interactions. | Simulating the binding of derivatives to target proteins and understanding the principles of molecular recognition. |
Potential for Designing New Chemical Probes and Reagents Based on the this compound Scaffold
The rigid and stereochemically defined scaffold of this compound makes it an attractive starting point for the design of novel chemical probes and reagents for biological and chemical applications. nih.gov Its bifunctional nature, with both amino and carboxylic acid groups, allows for versatile chemical modifications.
Fluorescent Probes for Biological Imaging: By incorporating fluorophores into the this compound structure, it is possible to develop fluorescent probes for detecting and imaging specific biological targets. nih.govbeilstein-journals.org For example, derivatives could be designed to bind to specific enzymes or receptors, with the binding event leading to a change in fluorescence intensity or wavelength. Such probes could be valuable tools for studying biological processes in living cells and for high-throughput screening of potential drug candidates.
Chiral Reagents for Asymmetric Synthesis: The inherent chirality of this compound can be exploited in the development of new chiral reagents and catalysts for asymmetric synthesis. The amino and carboxylic acid groups can be functionalized to create chiral ligands for metal-catalyzed reactions or to act as chiral auxiliaries. These reagents could find applications in the stereoselective synthesis of other chiral molecules.
Building Blocks for Peptidomimetics: As a non-natural amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and novel biological activities. nih.gov The phenyl group can engage in specific interactions with biological targets, while the succinic acid backbone provides a constrained conformation. These peptidomimetics could be explored as potential therapeutics for a variety of diseases.
High-Throughput Synthesis and Screening Methodologies for Derivative Libraries
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methodologies are essential. These approaches allow for the rapid generation and evaluation of large libraries of derivatives, accelerating the discovery of compounds with desired properties.
Combinatorial Synthesis: Combinatorial chemistry techniques can be employed to synthesize libraries of this compound derivatives by systematically varying the substituents on the phenyl ring, the amino group, and the carboxylic acid groups. nih.govresearchgate.netsut.ac.thfiu.edu Solid-phase synthesis methods can facilitate the purification and handling of the library members.
High-Throughput Screening: Once synthesized, these libraries can be screened using high-throughput assays to identify compounds with specific biological activities or chemical properties. nih.govnih.govresearchgate.net For example, libraries could be screened for their ability to inhibit a particular enzyme, bind to a specific receptor, or catalyze a certain chemical reaction. The integration of robotic automation and miniaturized assay formats can significantly increase the efficiency of the screening process. The development of such libraries could be particularly valuable for identifying new leads in drug discovery and for discovering novel catalysts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-phenyl-succinic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly employed. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using L-proline derivatives) can minimize racemization. Post-synthesis, chiral HPLC with a polysaccharide-based column or NMR analysis with chiral shift reagents (e.g., europium complexes) verifies enantiomeric excess .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm backbone structure and substituents (e.g., phenyl group at C3).
- FT-IR : Identify carboxylic acid (-COOH) and amine (-NH) stretches (e.g., ~1700 cm for COOH, ~3300 cm for NH).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] ion at m/z 224.08 for CHNO) .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Perform pH-dependent solubility studies using buffered solutions (pH 1–7.4). Stability is evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For ionic state analysis, titrate with NaOH/HCl and track zwitterionic transitions .
Advanced Research Questions
Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?
- Methodological Answer : Discrepancies may arise from differing measurement techniques (e.g., calorimetry vs. computational models). Cross-validate using:
- Isothermal Titration Calorimetry (ITC) : Directly measure reaction enthalpy.
- Density Functional Theory (DFT) : Compare computed vs. experimental values.
- Cluster Analysis : Investigate ion clustering behavior (e.g., Na adducts) via mass spectrometry, as demonstrated for analogous amino acids .
Q. What strategies optimize the compound’s reactivity in peptide coupling reactions without racemization?
- Methodological Answer : Use coupling agents like HATU or DCC with additives (e.g., HOAt) to enhance efficiency. Low-temperature (0–4°C) reactions and non-polar solvents (e.g., DCM) reduce racemization. Monitor coupling efficiency via F NMR if fluorinated derivatives are synthesized .
Q. How can isotopic labeling (e.g., C) of this compound enhance metabolic pathway studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
